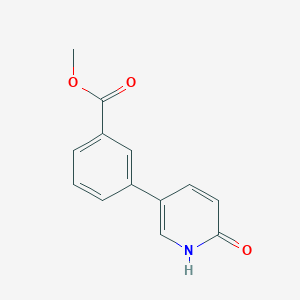
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is a compound belonging to the class of pyridines, which are heterocyclic aromatic compounds consisting of a five-membered ring of carbon atoms and one nitrogen atom. Pyridines are widely used in organic synthesis as a building block for more complex molecules and as a precursor for pharmaceuticals and other compounds. 3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is a useful intermediate in organic synthesis, and has been used in the synthesis of a variety of compounds including those used in medicinal and agrochemical applications.
Wirkmechanismus
The mechanism of action of 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds, or as an inhibitor of the binding of certain drugs to their target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism and to inhibit the binding of certain drugs to their target proteins. In addition, it has been shown to have antifungal and insecticidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) in laboratory experiments is its availability. It is a relatively inexpensive and easily accessible compound, making it a useful intermediate for organic synthesis. However, the compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable and can decompose at higher temperatures.
Zukünftige Richtungen
Future research on 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) may include further investigation of its biochemical and physiological effects, as well as the development of new methods for its synthesis. Additionally, further research could be conducted on its potential applications in medicinal and agrochemical research. Finally, research could be conducted on the development of new methods for its use in aqueous solutions, as well as methods for its stabilization.
Synthesemethoden
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) can be synthesized by a variety of methods, including the Wittig reaction, the Knoevenagel condensation, and the Heck reaction. In the Wittig reaction, an aldehyde or ketone is reacted with a phosphonium ylide to form an alkene. In the Knoevenagel condensation, an aldehyde or ketone is reacted with a carbonyl compound in the presence of a base to form an α,β-unsaturated carbonyl compound. In the Heck reaction, an aryl halide is reacted with an alkene in the presence of a palladium catalyst to form a vinyl-substituted aryl compound. All three methods can be used to synthesize 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) from the corresponding aldehyde or ketone.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has been used in a variety of scientific research applications, including in the synthesis of novel compounds for medicinal and agrochemical use. For example, 3-hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has been used in the synthesis of a novel class of antifungal compounds, and has also been used in the synthesis of a novel class of insecticides. 3-Hydroxy-2-(4-methoxycarbonylphenyl)pyridine (95%) has also been used in the synthesis of a novel class of compounds for the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
methyl 4-(3-hydroxypyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-6-4-9(5-7-10)12-11(15)3-2-8-14-12/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNOVAZVAUABGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682924 |
Source


|
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261981-75-2 |
Source


|
| Record name | Methyl 4-(3-hydroxypyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6367391.png)






![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)
![2-Hydroxy-6-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367439.png)
![2-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367446.png)


![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)
